Bienvenue dans la boutique en ligne BenchChem!

(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one

Cholesterol biosynthesis inhibition Decanolide lactone HEP-G2 hepatoma assay

Decarestrictine A1 (the (8E)-isomer, 140460-52-2) is the major biologically active form of this fungal decanolide. It inhibits de novo cholesterol biosynthesis by ~40% at 100 nM in HEP-G2 cells through a non-HMG-CoA reductase mechanism, confirmed in normolipidemic rats in vivo. This makes it an orthogonal probe to statins like lovastatin. Avoid generic substitutes: structurally similar decarestrictines B, C, and D show markedly different potencies. The C8–C9 (E)-configured isomer supplied here is essential for consistent C-4 nucleophilic derivatization and reproducible in vivo lipid metabolism studies.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 140460-52-2
Cat. No. B1670108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one
CAS140460-52-2
SynonymsDecarestrictine A;  4,11-Dioxabicyclo(8.1.0)undec-8-en-5-one, 7-hydroxy-3-methyl-;  (8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one.
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1CC2C(O2)C=CC(CC(=O)O1)O
InChIInChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2+
InChIKeyJCWPVPJYCLLPQL-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decarestrictine A (CAS 140460-52-2) — A Fungal 10-Membered Lactone Inhibitor of Cholesterol Biosynthesis for Research Procurement


(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one, designated Decarestrictine A, is a naturally occurring 10-membered bicyclic lactone (decanolide) isolated from Penicillium simplicissimum and P. corylophilum via chemical screening [1]. The compound belongs to the decarestrictine family, a group of polyketide secondary metabolites characterized by a medium-ring lactone scaffold with an exocyclic methyl group and an epoxide moiety embedded in the macrocycle [2]. Decarestrictine A exists as two interconvertible E/Z stereoisomers (A1 and A2) at the C8–C9 double bond, with the (8E)-isomer (A1) representing the major natural form present in approximately a 3:1 ratio relative to the (8Z)-isomer (A2) . Its primary reported bioactivity is inhibition of de novo cholesterol biosynthesis, demonstrated in HEP-G2 hepatoma cells and confirmed in vivo in normolipidemic rats, with no accompanying antibacterial or antifungal effects, distinguishing it pharmacologically from statins [1] [2].

Why Decarestrictine Family Members Cannot Be Interchanged: Functional Evidence for Decarestrictine A (CAS 140460-52-2)


The decarestrictine family comprises at least 13 structurally distinct members (A through M) that share a core polyketide origin but diverge critically in oxygenation pattern, double-bond geometry, ring stereochemistry, and the presence or absence of the epoxide moiety [1] [2]. These structural variations translate directly into quantitative differences in cholesterol biosynthesis inhibitory potency: in the same HEP-G2 cell assay at an identical 1×10⁻⁷ mol/L concentration, decarestrictine A achieves ~40% inhibition, while B reaches only ~20%, C ~30%, and D ~50% [3]. Furthermore, decarestrictine L lacks the canonical 10-membered lactone ring entirely, possessing instead a tetrahydropyranyl core [4]. Generic substitution within this family—treating any decarestrictine as functionally equivalent—is therefore unsupported by the published comparative dose-response data. The (8E)-configuration of the target compound (A1) additionally governs its chemical reactivity: the major isomer preferentially undergoes nucleophilic attack at C-4 to yield decarestrictine D, a distinct chemotype with its own reported IC₅₀ of ~100 nM in liver cell cholesterol biosynthesis [5]. Selection of the correct isomer with documented stereochemistry is essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for Decarestrictine A (CAS 140460-52-2) vs. Closest Analogs


Cholesterol Biosynthesis Inhibition: Decarestrictine A vs. Decarestrictines B, C, and D in HEP-G2 Cells

Decarestrictine A achieves approximately 40% inhibition of cholesterol biosynthesis in HEP-G2 liver cells at 1×10⁻⁷ mol/L (100 nM), placing its potency intermediate within the decarestrictine family: it exceeds decarestrictine B (approximately 20% inhibition at the same concentration) and decarestrictine C (approximately 30%), but is surpassed by decarestrictine D (approximately 50%) [1]. Inhibition was measured via sodium ¹⁴C-acetate incorporation into cholesterol. For reference, the clinically used statin lovastatin exhibits an IC₅₀ of 2.4×10⁻⁸ mol/L (24 nM) in the same assay system [1]. The structural difference between decarestrictines and mevinolin/compactin-type statins suggests a distinct molecular target within the cholesterol biosynthetic pathway [2].

Cholesterol biosynthesis inhibition Decanolide lactone HEP-G2 hepatoma assay

Functional Selectivity: Decarestrictines Lack Antibacterial and Antifungal Activities Versus Polypharmacological Statins

Decarestrictines, including decarestrictine A, exhibit no detectable antibacterial or antifungal activities in standard microbiological screening assays [1]. This contrasts sharply with many polyketide macrolactones that possess broad-spectrum antimicrobial effects alongside their primary bioactivity. The decarestrictines' biological profile is described as 'strong and selective,' making them attractive leads for cholesterol-lowering drug development where off-target antimicrobial effects would be undesirable [1]. Structural comparison with mevinolin and compactin (statins) indicates a mode of action distinct from HMG-CoA reductase inhibition, the canonical statin target [2].

Target selectivity Cholesterol-specific inhibition Off-target activity profiling

In Vivo Validation: Cholesterol Biosynthesis Inhibition Confirmed in Normolipidemic Rats

The cholesterol biosynthesis inhibitory activity of decarestrictines, initially observed in HEP-G2 cell-based assays, was confirmed in vivo using normolipidemic rats [1]. Among the decarestrictines, decarestrictine A was part of this in vivo validation panel, establishing that the compound retains efficacy beyond cell culture conditions [1]. This in vivo confirmation addresses a critical gap commonly encountered with natural product screening hits that often fail to translate from in vitro to in vivo settings [2].

In vivo efficacy Normolipidemic rat model Cholesterol biosynthesis

Stereochemical Definition: (8E)-Decarestrictine A1 as the Major Naturally Occurring Isomer with Documented Isomeric Ratio

Decarestrictine A occurs naturally as two E/Z stereoisomers at the C8–C9 double bond: A1 (8E) and A2 (8Z). The A1 isomer, corresponding to the (8E) configuration denoted in the target compound's IUPAC name, is the major species present in approximately a 3:1 ratio relative to A2 . This stereochemical distinction is functionally consequential: the major A1 isomer preferentially undergoes nucleophilic attack at C-4 to generate decarestrictine D, whereas alternative pathways lead to decarestrictine O from attack at C-6 . Procurement of material with defined (8E) stereochemistry ensures consistency with the original structure elucidation studies [1] and with the biological data reported in the primary literature.

Stereochemical purity E/Z isomerism Natural product batch consistency

Physicochemical Handling Profile: Solubility Characteristics of Decarestrictine A1 Relevant to Assay Design

Decarestrictine A1 is soluble in dichloromethane, DMSO, ethanol, and methanol, but insoluble in water and n-hexane [1] [2]. This solubility profile is consistent across the decarestrictine family with the exception of decarestrictine D, which is additionally obtained as a crystalline solid [2]. For in vitro assays, DMSO stock solutions are standard; the recommended storage condition is −20°C [1]. The absence of water solubility necessitates careful attention to final DMSO concentration in cell-based assays to avoid solvent toxicity artifacts.

Compound solubility DMSO solubility Assay formulation compatibility

Recommended Research and Industrial Application Scenarios for Decarestrictine A (CAS 140460-52-2) Based on Quantitative Evidence


Cholesterol Biosynthesis Pathway Screening and Probe Development

Decarestrictine A, with its documented ~40% cholesterol biosynthesis inhibition at 100 nM in HEP-G2 cells [1], serves as a structurally distinct chemical probe for interrogating the cholesterol biosynthetic pathway via a target distinct from HMG-CoA reductase, the canonical statin target [2]. Its lack of antibacterial/antifungal activity minimizes confounding pleiotropic effects in mammalian cell-based screening campaigns [3]. Researchers developing novel cholesterol-lowering agents can use decarestrictine A as a reference compound that operates through a mechanistically orthogonal route compared to lovastatin (IC₅₀ = 24 nM in the same assay) [1].

In Vivo Cholesterol Metabolism Studies in Rodent Models

The in vivo validation of cholesterol biosynthesis inhibition in normolipidemic rats [4] supports the use of decarestrictine A in preclinical animal studies of lipid metabolism. Unlike many natural product leads that lose activity upon in vivo testing, the decarestrictines have demonstrated translatable efficacy, reducing the risk of investing animal resources in compounds that fail beyond cell culture. Procurement of stereochemically defined (8E)-A1 material ensures consistency with the published in vivo data [5].

Synthetic Chemistry and Derivatization for Structure-Activity Relationship (SAR) Studies

The well-characterized reactivity of decarestrictine A1 at the C-4 position—undergoing nucleophilic attack to yield decarestrictine D —provides a defined entry point for semi-synthetic derivatization. The decanolide scaffold, combined with the epoxide moiety and the exocyclic methyl group, offers multiple sites for chemical modification [6]. Synthetic chemistry groups engaged in SAR exploration of cholesterol biosynthesis inhibitors can procure decarestrictine A1 as a scaffold for generating focused libraries while retaining the core pharmacophore.

Natural Product Reference Standard for Analytical Method Development

Given its defined stereochemistry (1S,3R,7R,8E,10R), molecular formula (C₁₀H₁₄O₄, MW 198.22), and the availability of spectroscopic data including NMR spectra [7] [8], decarestrictine A1 is suitable as an analytical reference standard for dereplication studies of Penicillium secondary metabolites and for LC-MS/MS method development targeting fungal decanolides in natural product discovery workflows [9].

Quote Request

Request a Quote for (8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.